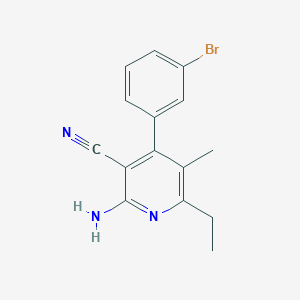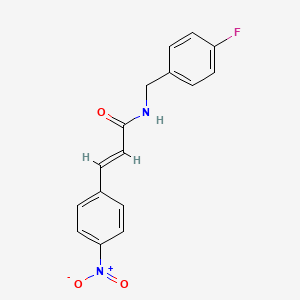
N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the late 1990s and has since been used extensively in scientific research to study the role of the D4 receptor in various physiological and pathological processes.
Mecanismo De Acción
N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide acts as a competitive antagonist at the D4 receptor, blocking the binding of dopamine and other ligands to the receptor. This results in a reduction in the downstream signaling pathways activated by the receptor, which can have a variety of physiological effects depending on the specific tissue and cell types involved.
Biochemical and Physiological Effects:
The effects of N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide vary depending on the specific tissue and cell types involved. In the brain, D4 receptor antagonism has been shown to reduce the reinforcing effects of drugs of abuse, suggesting a potential role for this receptor in addiction. In addition, D4 receptor antagonism has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. However, the effects of D4 receptor antagonism on social behavior are less clear, with some studies suggesting a positive effect while others have shown no effect or even a negative effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide in scientific research is its high selectivity for the D4 receptor, which allows for more precise manipulation of this receptor compared to other compounds that may have off-target effects. However, one limitation is that the effects of D4 receptor antagonism may be influenced by other factors, such as the presence of other neurotransmitters or the activation of other signaling pathways.
Direcciones Futuras
There are several potential future directions for research involving N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is the role of the D4 receptor in addiction and the potential for D4 receptor antagonists to be used as treatments for substance use disorders. Another area of interest is the potential for D4 receptor antagonists to improve cognitive function in patients with schizophrenia or Parkinson's disease. Additionally, further research is needed to better understand the effects of D4 receptor antagonism on social behavior and the underlying mechanisms involved.
Métodos De Síntesis
The synthesis of N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide involves several steps, including the reaction of 4-(4-morpholinylmethyl)benzyl chloride with 1-isopropyl-2-methylpropylamine to form the corresponding amine salt, which is then reacted with 4-chlorobenzoyl chloride to yield the final product. The synthesis has been described in detail in several research articles.
Aplicaciones Científicas De Investigación
N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide has been used in a wide range of scientific research studies, including investigations into the role of the D4 receptor in addiction, schizophrenia, and Parkinson's disease. It has also been used to study the effects of D4 receptor antagonism on cognitive function and social behavior.
Propiedades
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)18(15(3)4)20-19(22)17-7-5-16(6-8-17)13-21-9-11-23-12-10-21/h5-8,14-15,18H,9-13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJPXBGKIUVQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-4-(morpholin-4-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-fluorophenyl)ethyl]-2-phenoxybenzamide](/img/structure/B5810297.png)


![N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B5810314.png)

![methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5810324.png)
![2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5810329.png)




![{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5810364.png)
![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)